molecular formula C7H8ClFN2 B1338518 3-Fluorobenzamidine hydrochloride CAS No. 75207-72-6

3-Fluorobenzamidine hydrochloride

Cat. No.: B1338518
CAS No.: 75207-72-6
M. Wt: 174.6 g/mol
InChI Key: KISQHILAOJSVET-UHFFFAOYSA-N
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Scientific Research Applications

3-Fluorobenzamidine hydrochloride has a wide range of scientific research applications:

Safety and Hazards

While specific safety data for 3-Fluorobenzamidine hydrochloride is not available, it’s important to handle all chemicals with care. Always use appropriate personal protective equipment and follow safe laboratory practices .

Biochemical Analysis

Biochemical Properties

3-Fluorobenzamidine hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of viral replication. It binds to the capsid protein of viruses, preventing the assembly and release of new virions . Additionally, this compound has shown affinity for human DNA polymerase alpha and beta, enzymes required for DNA replication in mammalian cells . This interaction inhibits the replication process, making it a valuable tool in antiviral research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It inhibits viral replication by binding to the capsid protein of the virus, thereby preventing the assembly and release of new virions . In mammalian cells, this compound inhibits human DNA polymerase alpha and beta, which are essential for DNA replication . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, leading to a decrease in viral proliferation and an overall antiviral effect.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the capsid protein of viruses, inhibiting the assembly and release of new virions . Additionally, it inhibits human DNA polymerase alpha and beta, enzymes required for DNA replication in mammalian cells . This inhibition disrupts the replication process, leading to a decrease in viral proliferation. The compound’s ability to bind to these specific sites makes it a potent antiviral agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions and maintains its inhibitory effects on viral replication and DNA polymerase activity . Long-term studies have shown that this compound continues to inhibit viral replication and DNA polymerase activity over extended periods, making it a reliable tool for antiviral research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits viral replication without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including potential damage to cellular structures and functions . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to viral replication and DNA synthesis. The compound interacts with enzymes such as DNA polymerase alpha and beta, inhibiting their activity and disrupting the replication process . This interaction affects metabolic flux and metabolite levels, leading to a decrease in viral proliferation and an overall antiviral effect.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s ability to bind to the capsid protein of viruses facilitates its localization to viral replication sites . Additionally, its interaction with DNA polymerase enzymes allows it to accumulate in areas of active DNA synthesis . These transport and distribution mechanisms enhance the compound’s antiviral efficacy.

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus and cytoplasm, where it exerts its antiviral effects. The compound’s ability to bind to DNA polymerase enzymes and viral capsid proteins directs it to specific compartments involved in DNA replication and viral assembly . This targeted localization enhances its inhibitory effects on viral replication and DNA synthesis.

Preparation Methods

Chemical Reactions Analysis

3-Fluorobenzamidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the fluorine atom on the benzene ring.

    Oxidation and Reduction:

    Hydrolysis: In the presence of water and under acidic or basic conditions, it can hydrolyze to form 3-fluorobenzoic acid and ammonium chloride.

Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

3-Fluorobenzamidine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activity.

Properties

IUPAC Name

3-fluorobenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISQHILAOJSVET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50499001
Record name 3-Fluorobenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75207-72-6
Record name 3-Fluorobenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of hexamethyldisilazane (13.8 g, 85.6 mmol) in diethyl ether (143 ml) was added dropwise a 1.6 N solution (53.5 ml, 85.6 mmol) of n-butyllithium in hexane under ice-cooling. Thereto 3-fluorobenzonitrile (5.00 g, 41.3 mmol) was added, followed by stirring at room temperature for 2 hours. Thereto 3 N hydrochloric acid (57 ml) was added dropwiseunder ice-cooling, and the reaction mixture was stirred at room temperature for 0.5 hour. Water (200 ml) was added thereto, and the ether layer was removed. The aqueous layer was basified with an aqueous 3 N sodium hydroxide solution, and then extracted with chloroform. The extract was dried over anhydrous magnesium sulfate and the solvent was distilled off under reduced pressure. A 4 N solution (50 ml) of hydrogen chloride in ethyl acetate was added to the residue, and 4.65 g (64.5%) of the desired product as a solid was collected by filtration.
Quantity
13.8 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
53.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
143 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
57 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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